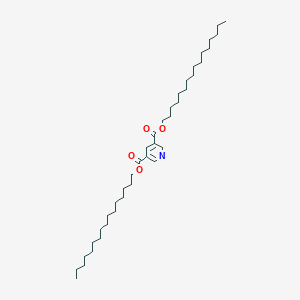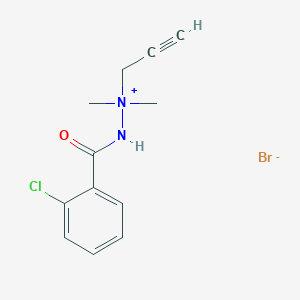![molecular formula C16H19N5O2S B15167787 Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B15167787.png)
Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- is a complex organic compound that belongs to the class of acetamides. This compound features a unique structure that includes an ethoxypropyl group, a triazinoindole moiety, and a thioether linkage. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- typically involves multi-step organic synthesis. The process may start with the preparation of the triazinoindole core, followed by the introduction of the ethoxypropyl group and the acetamide functionality. Common reagents and conditions might include:
Starting Materials: Indole derivatives, triazine derivatives, ethoxypropyl halides.
Reagents: Base (e.g., sodium hydride), solvents (e.g., dimethylformamide), catalysts (e.g., palladium catalysts).
Conditions: Reflux, inert atmosphere (e.g., nitrogen or argon), specific temperature control.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- can undergo various chemical reactions, including:
Oxidation: Conversion of thioether to sulfoxide or sulfone.
Reduction: Reduction of the triazine ring or other reducible groups.
Substitution: Nucleophilic substitution reactions at the ethoxypropyl group or the indole ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, disrupting cellular processes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide functionality.
Triazinoindole derivatives: Compounds with the triazinoindole core structure.
Thioether compounds: Molecules containing thioether linkages.
Uniqueness
Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- is unique due to its combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C16H19N5O2S |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
N-(3-ethoxypropyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C16H19N5O2S/c1-2-23-9-5-8-17-13(22)10-24-16-19-15-14(20-21-16)11-6-3-4-7-12(11)18-15/h3-4,6-7H,2,5,8-10H2,1H3,(H,17,22)(H,18,19,21) |
Clé InChI |
DDSULSLYFFTFCA-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCNC(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Ethanesulfonyl)amino]pentanoic acid](/img/structure/B15167713.png)


![2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro-](/img/structure/B15167725.png)
![2-(4'-Chlorobiphenyl-4-YL)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B15167730.png)

![3-[2-(Trimethoxysilyl)ethyl]pyridine](/img/structure/B15167749.png)
![Acetamide,2-[[1-(2,4-dimethoxyphenyl)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B15167752.png)

![4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15167764.png)
![N-[1-(4-ethoxyphenyl)ethyl]acetamide](/img/structure/B15167773.png)


